Benzoic acid, 3,5-diamino-4-chloro-, butyl ester

Description

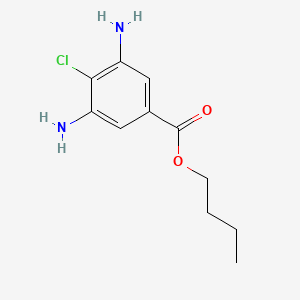

Chemical Structure and Properties Benzoic acid, 3,5-diamino-4-chloro-, butyl ester (CAS: Not explicitly provided; synonyms include Baytec XL 1604 and Isobutyl 3,5-Diamino-4-Chloro Benzoate ), is a substituted benzoic acid derivative with a butyl ester group. Its molecular formula is C₁₁H₁₄ClN₂O₂ (estimated based on structural analogs), featuring amino (-NH₂) groups at positions 3 and 5, a chlorine atom at position 4, and a butyl ester at the carboxylic acid position.

Synthesis

The compound is synthesized via a two-step process:

Nitration and Esterification: 3,5-Dinitro-4-chloro benzoic acid reacts with isobutyl alcohol in the presence of sulfuric acid to form 3,5-dinitro-4-chloro benzoic acid isobutyl ester.

Reduction: The nitro groups are reduced to amino groups using acetic acid and iron powder, yielding the final product. The product is extracted using 1,2-dichlorobenzene (ODCB), with iron hydroxide byproducts removed via filtration .

Applications

This compound acts as a crosslinking agent for polyurethane (PUR) elastomers, enhancing thermal and mechanical stability in industrial applications .

Properties

CAS No. |

40362-35-4 |

|---|---|

Molecular Formula |

C11H15ClN2O2 |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

butyl 3,5-diamino-4-chlorobenzoate |

InChI |

InChI=1S/C11H15ClN2O2/c1-2-3-4-16-11(15)7-5-8(13)10(12)9(14)6-7/h5-6H,2-4,13-14H2,1H3 |

InChI Key |

KWAHAXIGLQCVRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C(=C1)N)Cl)N |

Origin of Product |

United States |

Preparation Methods

Esterification of 3,5-Diamino-4-chlorobenzoic Acid with Butanol

The primary and most documented method for synthesizing benzoic acid, 3,5-diamino-4-chloro-, butyl ester involves the esterification of 3,5-diamino-4-chlorobenzoic acid with butanol. This classical approach is catalyzed by strong acids and typically conducted under reflux conditions to drive the reaction to completion.

$$

\text{3,5-diamino-4-chlorobenzoic acid} + \text{butanol} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{this compound} + \text{water}

$$

- Catalysts: Concentrated sulfuric acid or hydrochloric acid are commonly used to protonate the carboxyl group, enhancing its electrophilicity and facilitating nucleophilic attack by butanol.

- Conditions: Reflux under anhydrous conditions to remove water formed during esterification, often using a Dean-Stark apparatus or azeotropic distillation to shift equilibrium toward ester formation.

- Duration: Several hours, depending on scale and catalyst concentration.

- Purification: Post-reaction, the mixture is neutralized, and the ester is isolated by extraction and recrystallization to achieve high purity.

This method is well-established in both laboratory and industrial settings due to its straightforwardness and reliability.

Industrial Scale Optimization

In industrial production, continuous flow reactors may be employed to optimize reaction parameters such as temperature, catalyst concentration, and residence time. This approach enhances yield, reproducibility, and product purity.

- Continuous Flow Advantages: Improved heat and mass transfer, precise control over reaction time, and scalability.

- Catalyst and Solvent Control: Careful selection and control of acid catalysts and solvents ensure minimal side reactions and degradation of sensitive amino groups.

- Quality Control: Monitoring of reaction progress via chromatographic or spectroscopic methods ensures consistent product quality.

Alternative Synthetic Routes and Precursors

While direct esterification is the main route, alternative methods involve:

- Preparation of the acid chloride intermediate: Conversion of 3,5-diamino-4-chlorobenzoic acid to its acid chloride using reagents like thionyl chloride, followed by reaction with butanol to form the ester. This two-step method can offer higher reactivity and yield but requires careful handling of reactive intermediates.

- Substitution reactions on pre-formed esters: Starting from butyl 4-chlorobenzoate, amino groups can be introduced via nitration followed by reduction, although this route is less direct and more complex.

These alternative methods are less commonly used due to additional steps and potential for side reactions affecting the amino substituents.

Data Table: Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct acid-catalyzed esterification | 3,5-diamino-4-chlorobenzoic acid, butanol, H2SO4 or HCl, reflux | Simple, well-established, scalable | Requires removal of water, acid-sensitive groups | 70–85 |

| Acid chloride intermediate route | Thionyl chloride, butanol, inert solvent, low temperature | Higher reactivity, potentially higher yield | Handling of corrosive reagents, multi-step | 75–90 |

| Substitution on pre-formed ester | Nitration, reduction steps on butyl 4-chlorobenzoate | Allows stepwise functionalization | Longer synthesis, risk of side reactions | Variable |

Research Findings and Notes

- The presence of amino groups at positions 3 and 5 requires mild reaction conditions to prevent their protonation or side reactions during esterification.

- Acid catalysts must be carefully controlled; overly harsh conditions can lead to chlorination or degradation of amino groups.

- The butyl ester group imparts specific solubility and biological activity profiles, making the purity and structural integrity critical for downstream applications.

- Industrial processes emphasize continuous flow and in-line monitoring to maintain consistent quality and optimize throughput.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 3,5-dinitro-4-chlorobenzoic acid butyl ester.

Reduction: Formation of 3,5-diaminobenzoic acid butyl ester.

Substitution: Formation of various substituted benzoic acid butyl esters depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester, also known as Isobutyl 3,5-diamino-4-chlorobenzoate, is an organic compound with the molecular formula and a molecular weight of approximately 242.7 g/mol . It features a butyl ester functional group attached to a benzoic acid structure with two amino groups and a chlorine substituent at specific positions on the aromatic ring. The compound has a melting point ranging from 86 to 90 °C and a predicted boiling point of approximately 390.1 °C.

Applications

This compound has applications in polymer chemistry and pharmaceuticals.

Polymer Chemistry

- It can serve as a crosslinking agent in polyurethane formulations, enhancing material properties.

Pharmaceuticals

- It has potential use in pharmaceuticals due to the biological activity of benzoic acid derivatives, including butyl esters, which often relates to their antimicrobial properties. Compounds with similar structures have demonstrated antifungal and antibacterial activities. The presence of amino groups may enhance interactions with biological targets, potentially affecting cellular processes.

Studies and Research

Studies on benzoic acid derivatives often focus on their potential as crosslinking agents or their biological effects. Interactions of benzoic acid derivatives are being explored for various applications.

Related Compounds

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-diamino-4-chloro-, butyl ester involves its interaction with specific molecular targets. The amino and chloro substituents on the benzene ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key attributes of benzoic acid, 3,5-diamino-4-chloro-, butyl ester with structurally related esters:

Key Differences and Implications

Substituent Effects: Amino Groups: The 3,5-diamino substitution in the target compound enhances nucleophilicity, making it reactive in crosslinking reactions. In contrast, compounds like 3,5-dichloro-4-methoxy ethyl ester (CAS 15945-28-5) lack amino groups, reducing their ability to participate in covalent bonding . Chlorine Position: The 4-chloro substituent in the target compound sterically hinders electrophilic substitution, whereas 2-amino-4-chloro benzoic acid (free acid) prioritizes hydrogen bonding in biological systems .

Ester Group Variations: Butyl vs. Chloroethyl: The butyl ester in the target compound improves solubility in non-polar matrices (e.g., polymers), while the chloroethyl ester in 3-amino-4-methyl benzoic acid derivatives may confer volatility suited for agrochemical formulations . Guanidinium Esters: The guanidinium-containing butyl ester (CAS 24735-18-0) exhibits cationic character, enabling interactions with nucleic acids or cell membranes in drug delivery .

Applications: Industrial Use: The target compound’s dual amino groups facilitate crosslinking in PUR elastomers, unlike dichloro-methoxy analogs, which are more inert . Pharmaceutical Potential: Guanidinium esters (e.g., CAS 24735-18-0) show promise in targeted therapies, whereas antiproliferative activity in 2-amino-4-chloro benzoic acid highlights the role of free carboxylic acids in cancer research .

Biological Activity

Benzoic acid, 3,5-diamino-4-chloro-, butyl ester (often referred to as Isobutyl 3,5-diamino-4-chlorobenzoate) is an organic compound with significant biological activity. This article delves into its properties, biological effects, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 242.7 g/mol. The compound features:

- Functional Groups : A butyl ester group attached to a benzoic acid structure with two amino groups and a chlorine substituent.

- Physical Properties : Melting point ranges from 86 to 90 °C and a predicted boiling point of about 390.1 °C.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, particularly those with amino and halogen substituents, exhibit notable antimicrobial activity . The presence of amino groups enhances the interaction with biological targets, potentially leading to increased efficacy against various pathogens.

- Antifungal Activity : Compounds similar in structure have shown effectiveness against fungal strains.

- Antibacterial Activity : Studies suggest that these compounds can inhibit the growth of certain bacteria, making them candidates for further pharmaceutical development.

The mechanism by which benzoic acid derivatives exert their biological effects often involves:

- Interaction with Cell Membranes : The hydrophobic nature of the butyl ester may facilitate penetration into microbial cell membranes.

- Enzyme Inhibition : The amino groups may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzoic acid derivatives:

- Antimicrobial Efficacy Study :

- Antioxidant Activity Assessment :

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzoic acid, 4-chloro-, butyl ester | Contains a chlorine atom at position 4 | Lacks amino groups |

| 3-Amino-4-chlorobenzoic acid | Contains one amino group | Used primarily in dye synthesis |

| Isobutyl 4-chloro-3,5-diaminobenzoate | Similar structure with different substitution | Different ester group |

| Sodium benzoate | Sodium salt of benzoic acid | Commonly used as a food preservative |

| Methyl anthranilate | Contains an anthranilic structure | Known for its use in flavoring and fragrance |

Applications in Research and Industry

This compound finds applications across various fields:

Q & A

Q. What are the standard synthetic routes for preparing Benzoic acid, 3,5-diamino-4-chloro-, butyl ester?

The compound is typically synthesized via esterification of 3,5-diamino-4-chlorobenzoic acid with butanol. Acid catalysis (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide) are commonly employed. Purification involves recrystallization or column chromatography to isolate the ester. Reaction efficiency can be monitored using TLC or HPLC to track the disappearance of the carboxylic acid precursor .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm the ester bond formation (e.g., a downfield shift for the carbonyl carbon at ~165–170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak matching CHClNO).

- IR Spectroscopy : A strong C=O stretch (~1720 cm) and N-H stretches (~3300–3500 cm) for the amino groups .

Q. What physicochemical properties (e.g., log P, solubility) are relevant for experimental design?

The butyl ester group increases lipophilicity compared to the parent acid. Log P can be experimentally determined via shake-flask methods or predicted using software like MarvinSuite. Solubility in organic solvents (e.g., DMSO, ethanol) is higher than in aqueous buffers, necessitating stock solutions in polar aprotic solvents for biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict biological interactions?

Density Functional Theory (DFT) optimizes the compound’s geometry to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) evaluates binding affinity to targets (e.g., enzymes), guided by structural analogs like 4-guanidino-butyl esters in protease inhibition studies .

Q. What methodologies resolve contradictions in spectral data or biological activity?

Discrepancies in NMR splitting patterns may arise from rotational isomerism of the butyl chain. Variable-temperature NMR or 2D COSY/NOESY experiments clarify conformational dynamics. For conflicting bioactivity results, orthogonal assays (e.g., enzyme inhibition vs. cell viability) and purity validation via HPLC-MS are critical .

Q. How is X-ray crystallography applied to determine its crystal structure?

Single crystals are grown via slow evaporation (solvent: ethanol/water). Data collection uses a diffractometer (Mo-Kα radiation), and structure refinement employs SHELXL (for small molecules) to solve the lattice parameters and hydrogen-bonding networks. Thermal ellipsoids validate amino and chloro group orientations .

Q. What experimental designs assess stability under physiological conditions?

Q. How do structural modifications (e.g., alkyl chain length) impact biological activity?

Comparative studies with methyl, ethyl, or pentyl esters reveal chain length effects on membrane permeability (via PAMPA assays) and target engagement. For example, butyl esters often balance lipophilicity and solubility for optimal bioavailability .

Methodological Tables

Table 1. Key Spectral Data for Benzoic Acid Derivatives

| Property | Method | Expected Result for Target Compound | Reference |

|---|---|---|---|

| H NMR (δ, ppm) | 400 MHz, DMSO-d6 | 1.35 (t, butyl CH3), 4.25 (m, OCH2) | |

| HRMS ([M+H]) | ESI-QTOF | 257.0824 (CHClNO) |

Table 2. Stability Testing Conditions

| Condition | Protocol | Analytical Tool |

|---|---|---|

| Hydrolysis (pH 7.4) | 37°C, 72 hrs, 0.1 M phosphate buffer | HPLC-PDA (λ=254 nm) |

| Photodegradation | 1.2 million lux-hours, 25°C | LC-QTOF/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.